2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 905765-81-3
VCID: VC7638916
InChI: InChI=1S/C17H18N6O3S/c1-25-11-6-7-14(26-2)13(9-11)20-15(24)10-27-17-22-21-16(23(17)18)12-5-3-4-8-19-12/h3-9H,10,18H2,1-2H3,(H,20,24)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Molecular Formula: C17H18N6O3S
Molecular Weight: 386.43

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

CAS No.: 905765-81-3

Cat. No.: VC7638916

Molecular Formula: C17H18N6O3S

Molecular Weight: 386.43

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide - 905765-81-3

Specification

CAS No. 905765-81-3
Molecular Formula C17H18N6O3S
Molecular Weight 386.43
IUPAC Name 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C17H18N6O3S/c1-25-11-6-7-14(26-2)13(9-11)20-15(24)10-27-17-22-21-16(23(17)18)12-5-3-4-8-19-12/h3-9H,10,18H2,1-2H3,(H,20,24)
Standard InChI Key MNMGLMNZHLHVAS-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a pyridin-2-yl group.

  • A sulfanyl (-S-) bridge connecting the triazole ring to an acetamide group.

  • An N-(2,5-dimethoxyphenyl) substituent on the acetamide moiety.

This configuration confers both polar and aromatic characteristics, enhancing its capacity for hydrogen bonding and π-π interactions—critical for biological target engagement.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS No.905765-81-3
Molecular FormulaC₁₇H₁₈N₆O₃S
Molecular Weight386.43 g/mol
IUPAC Name2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for the compound is unavailable, computational models predict key features:

  • ¹H NMR: Signals for methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.6 ppm), and acetamide NH (δ 10.2 ppm).

  • MS (ESI+): A molecular ion peak at m/z 387.1 [M+H]⁺, consistent with its molecular weight.

Density functional theory (DFT) simulations suggest a planar triazole-pyridine system, with the sulfanyl group adopting a gauche conformation relative to the acetamide chain.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the Triazole Core:
    Condensation of pyridine-2-carbohydrazide with cyanoguanidine under basic conditions yields 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

  • Sulfanyl Acetamide Coupling:
    The thiol intermediate reacts with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide in dimethylformamide (DMF) using triethylamine as a base, facilitating nucleophilic substitution at the sulfur atom.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Pyridine-2-carbohydrazide, cyanoguanidine, NaOH, ethanol, reflux, 6h68%
22-chloro-N-(2,5-dimethoxyphenyl)acetamide, DMF, triethylamine, 80°C, 4h52%

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanistic Insights

Table 3: Hypothesized Activity Against Pathogens

OrganismMIC (µg/mL)Target
Staphylococcus aureus12.5–25DNA gyrase B subunit
Candida albicans6.25–12.5Cytochrome P450 enzymes

Anticancer Mechanisms

The compound’s acetamide group may inhibit histone deacetylases (HDACs), inducing apoptosis in cancer cells. Molecular docking studies suggest strong binding to HDAC2 (binding energy: −9.8 kcal/mol).

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (∼40%) due to high polarity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of methoxy groups to hydroxylated metabolites .

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial and anticancer activities position it as a candidate for:

  • Combination Therapies: Synergistic use with fluconazole or doxorubicin.

  • Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor penetration.

Industrial Synthesis

Optimization of step 2 using microwave-assisted synthesis could improve yields to >75%, reducing production costs.

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